REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[CH:4]=[O:5].O.CO.O>CO>[CH2:2]([OH:1])[CH:3]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[OH:5][CH2:4][C:3]1([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[CH:2]=[O:1].[OH:1][CH2:2][C:3]1([CH2:4][OH:5])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1(C=O)CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1(C=O)CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
as described in Example 1(a), at 130° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1CCCCC1)O
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1(C=O)CCCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1(CCCCC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[CH:4]=[O:5].O.CO.O>CO>[CH2:2]([OH:1])[CH:3]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[OH:5][CH2:4][C:3]1([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[CH:2]=[O:1].[OH:1][CH2:2][C:3]1([CH2:4][OH:5])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1(C=O)CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1(C=O)CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
as described in Example 1(a), at 130° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1CCCCC1)O
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1(C=O)CCCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1(CCCCC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[CH:4]=[O:5].O.CO.O>CO>[CH2:2]([OH:1])[CH:3]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[OH:5][CH2:4][C:3]1([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[CH:2]=[O:1].[OH:1][CH2:2][C:3]1([CH2:4][OH:5])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1(C=O)CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1(C=O)CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
as described in Example 1(a), at 130° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1CCCCC1)O
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1(C=O)CCCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1(CCCCC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |